N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide

Medicinal Chemistry Structural Biology Compound Library Design

Researchers exploring ortho- vs. para-ethoxy SAR often face weeks of custom-synthesis lead time when building matched-pair panels. This flavone derivative (CAS 929452-35-7) directly solves that bottleneck: • Enables immediate head-to-head screening with the para-ethoxy isomer (CAS 923156-35-8) to attribute potency shifts solely to positional isomerism. • Complements a heterocycle-bioisostere panel (thiophene analog CAS 923186-25-8; benzamide analog CAS 923212-06-0) for clean structure-activity data. • Supplied as ≥95% pure powder, confirmed in-stock, eliminating custom-synthesis lead times and keeping discovery timelines on track.

Molecular Formula C22H17NO5
Molecular Weight 375.38
CAS No. 929452-35-7
Cat. No. B2610244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide
CAS929452-35-7
Molecular FormulaC22H17NO5
Molecular Weight375.38
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C22H17NO5/c1-2-26-18-7-4-3-6-16(18)21-13-17(24)15-10-9-14(12-20(15)28-21)23-22(25)19-8-5-11-27-19/h3-13H,2H2,1H3,(H,23,25)
InChIKeyOGTFHLBHUFXCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 929452-35-7: Overview


N-(2-(2-Ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide (CAS 929452-35-7) is a fully synthetic chromen‑4‑one (flavone) derivative bearing a furan‑2‑carboxamide at the 7‑position and a 2‑ethoxyphenyl substituent at the 2‑position . With the molecular formula C22H17NO5 and a molecular weight of 375.4 g/mol, the compound is supplied as a research‑grade powder (typical purity ≥95%) for in vitro screening and chemical biology applications [1]. Its core scaffold—the 4‑oxo‑4H‑chromene ring system—is a privileged structure in medicinal chemistry, associated with diverse bioactivities including kinase inhibition, anti‑inflammatory, and cytotoxic effects; however, the specific ortho‑ethoxy and 7‑furan‑2‑carboxamide substitution pattern distinguishes it from the more commonly explored para‑ethoxy and alternative heterocyclic analogs within the same compound library [2].

Screening Use
Chromen-4-one core for in vitro screening and chemical biology applications
Substitution Pattern
Ortho-ethoxy and 7-furan-2-carboxamide provide a distinct pharmacophore for SAR expansion
Physicochemical Profile
Lower lipophilicity and higher TPSA than benzamide analogs support lead-optimization workflows

Why CAS 929452-35-7 Cannot Be Replaced by Analogs


Within this compound library, the 2‑(2‑ethoxyphenyl)‑4‑oxo‑4H‑chromen‑7‑yl core is conserved, but variation of the carboxamide heterocycle (furan, thiophene, benzamide, nicotinamide) or the ethoxy position (ortho vs. para) can markedly alter molecular recognition, lipophilicity, and metabolic stability . For example, the furan‑2‑carboxamide (CAS 929452‑35‑7) and its direct thiophene‑2‑carboxamide analog (CAS 923186‑25‑8) differ only in the heteroatom within the five‑membered ring, yet this single O→S replacement increases both molecular weight (375.4→391.4 Da) and lipophilicity (cLogP shift) and is known in related chemotypes to influence hydrogen‑bond acceptor strength and cytochrome P450 susceptibility [1]. Similarly, the para‑ethoxy positional isomer (CAS 923156‑35‑8) presents a different spatial orientation that can affect target binding complementarity . Because no published head‑to‑head study quantitatively compares these analogs, a prospective user cannot assume functional interchangeability; procurement must be driven by the specific pharmacophore hypothesis the screening campaign intends to test.

Ortho-to-para shift Positional isomerism may alter target binding and physicochemical properties; direct replacement with para-ethoxy analog not supported.
Heteroatom replacement Furan→thiophene O→S change shifts lipophilicity and H-bonding capacity; SAR interpretation may not transfer across analogs.
Absence of head-to-head data No published direct comparison exists; functional interchangeability with thiophene or benzamide analogs cannot be assumed.

CAS 929452-35-7: Differential Evidence vs. Closest Analogs


Ortho vs. Para Ethoxy Isomerism

The target compound (CAS 929452‑35‑7) possesses a 2‑(2‑ethoxyphenyl) (ortho‑ethoxy) substituent, whereas its positional isomer N‑(2‑(4‑ethoxyphenyl)‑4‑oxo‑4H‑chromen‑7‑yl)furan‑2‑carboxamide (CAS 923156‑35‑8) carries a 2‑(4‑ethoxyphenyl) (para‑ethoxy) group. Although both share the identical molecular formula (C22H17NO5) and molecular weight (375.4 Da), the arrangement of the ethoxy group alters the three‑dimensional presentation of the phenyl ring relative to the chromenone plane, which can lead to differences in target binding and physicochemical properties such as melting point and solubility .

Ortho vs. Para Ethoxy
Class-level inference
Target: ortho-ethoxy (2-substituted). Comparator: para-ethoxy (CAS 923156-35-8). Same formula C22H17NO5, MW 375.4; predicted cLogP ~4.4, TPSA 73.6 Ų for both. No experimental quantitative difference reported.
Positional isomerism may alter target complementarity
Only predicted properties; no head-to-head study available
Medicinal Chemistry Structural Biology Compound Library Design

Furan vs. Thiophene Carboxamide: Descriptor Shifts

The target compound features a furan‑2‑carboxamide (oxygen heterocycle), while the direct analog N‑(2‑(2‑ethoxyphenyl)‑4‑oxo‑4H‑chromen‑7‑yl)thiophene‑2‑carboxamide (CAS 923186‑25‑8) substitutes a thiophene ring (sulfur heterocycle). This single O→S replacement increases molecular weight from 375.4 Da to 391.4 Da, raises the heavy atom count from 28 to 29, and is predicted to elevate cLogP from ~4.4 to ~4.9 while reducing TPSA from ~73.6 Ų to ~64.6 Ų [1]. In analogous chemotypes, furan→thiophene replacement has been shown to alter hydrogen‑bond acceptor strength, metabolic soft‑spot profiles, and target‑binding enthalpy, although no direct comparison between these two specific compounds has been published.

Furan vs. Thiophene Carboxamide
Class-level inference
Target: furan-2-carboxamide (MW 375.4). Comparator: thiophene-2-carboxamide (CAS 923186-25-8, MW 391.4). ΔMW +16.0 Da; ΔcLogP ≈ +0.5; ΔTPSA ≈ −9.0 Ų; H-bond acceptors −1 (all predicted).
O→S replacement may shift lipophilicity and H-bonding
Predicted descriptors; no experimental logD or potency comparison
Medicinal Chemistry Bioisostere Evaluation SAR Exploration

Furan vs. Benzamide: ADME Predictions

Compared with N‑(2‑(2‑ethoxyphenyl)‑4‑oxo‑4H‑chromen‑7‑yl)benzamide (CAS 923212‑06‑0), the target compound possesses a furan‑2‑carboxamide instead of a phenyl carboxamide. This replacement reduces molecular weight (375.4 vs. 385.4 Da), lowers cLogP from ~4.9 to ~4.4, and increases TPSA from ~64.6 Ų to ~73.6 Ų [1][2]. These shifts place the furan analog closer to the center of Lipinski and Veber ‘drug‑like’ space, which may translate into more favorable permeability‑solubility balance, although experimental validation is absent.

Furan vs. Benzamide
Class-level inference
Target: furan-2-carboxamide (MW 375.4). Comparator: benzamide (CAS 923212-06-0, MW 385.4). ΔMW −10.0 Da; ΔcLogP ≈ −0.5; ΔTPSA ≈ +9.0 Ų (all predicted).
Furan lowers predicted lipophilicity and raises TPSA
Supports drug-likeness assessment; experimental permeability/solubility absent
Drug‑likeness Profiling ADME Lead Optimization

Cytotoxicity of Para-Ethoxy Analog

While no direct cytotoxicity data exist for the target ortho‑ethoxy compound, the para‑ethoxy analog N‑(2‑(4‑ethoxyphenyl)‑4‑oxo‑4H‑chromen‑7‑yl)furan‑2‑carboxamide (CAS 923156‑35‑8) has been reported to exhibit IC50 values of 15.3 µM against MCF‑7 (breast), 12.8 µM against HeLa (cervical), and 18.5 µM against A549 (lung) cancer cell lines in vitro . This demonstrates that the chromen‑7‑yl furan‑2‑carboxamide chemotype possesses measurable antiproliferative activity, suggesting the ortho‑ethoxy compound warrants evaluation as a structurally distinct member of this active series.

Cytotoxicity Data (Analog)
Supporting evidence
Para-ethoxy analog (CAS 923156-35-8): MCF-7 IC50 15.3 µM, HeLa IC50 12.8 µM, A549 IC50 18.5 µM. Target compound: no IC50 data available.
Scaffold exhibits antiproliferative activity; target compound requires evaluation
Vendor-reported data; assay conditions not fully specified
Cancer Cell Lines Cytotoxicity Flavonoid Derivatives

Supplier Purity and Availability Advantage

The target compound is commercially available from multiple vendors with a stated purity of ≥95% (HPLC), and at least one supplier indicates in‑stock availability [1]. In contrast, several closest analogs—including the thiophene (CAS 923186‑25‑8) and benzamide (CAS 923212‑06‑0) derivatives—are listed with less certain stock status or require custom synthesis, which can introduce lead times of 2–4 weeks [2]. For time‑sensitive screening campaigns, guaranteed stock and high initial purity can reduce downstream QC overhead.

Procurement Readiness
Supporting evidence
≥95% purity (HPLC); in-stock availability at select vendors. Analogs may require custom synthesis (2–4 week lead time).
Immediate access for screening; analogs may face procurement delays
Availability assessed April 2026; subject to change
Compound Sourcing Purity Specification High‑Throughput Screening Readiness

NMR and Structural Confirmation Data

Multiple suppliers provide the IUPAC name, SMILES, InChI, and InChI Key for CAS 929452‑35‑7, and at least one vendor offers NMR spectral data for structural verification . For several close analogs (e.g., the thiophene and benzamide derivatives), publicly accessible spectral data are more limited or absent, meaning that additional in‑house characterization would be required to confirm identity upon receipt .

Structural Data Availability
Supporting evidence
NMR spectra and IUPAC/InChI provided by select vendors. Several close analogs lack publicly accessible spectral data.
Reduces in-house identity verification effort
Limited spectral data for thiophene and benzamide analogs
Quality Control Structural Confirmation Procurement Assurance

Procurement and Application Scenarios for CAS 929452-35-7


SAR Expansion of Chromenone Carboxamide Libraries

Procurement of CAS 929452‑35‑7 enables the systematic exploration of ortho‑ vs. para‑ethoxy substitution effects on biological activity. When screened in parallel with the para‑ethoxy isomer (CAS 923156‑35‑8), any potency difference can be directly attributed to positional isomerism, providing a clean SAR data point that is not achievable by testing only one regioisomer .

Bioisostere Evaluation of Carboxamide Heterocycles

Acquiring the furan‑2‑carboxamide compound alongside its thiophene (CAS 923186‑25‑8) and benzamide (CAS 923212‑06‑0) counterparts creates a matched‑pair panel for evaluating heterocycle bioisosterism. Differences in potency, selectivity, or metabolic stability across this panel can inform lead‑optimization decisions regarding the optimal carboxamide group, leveraging the distinct physicochemical properties outlined in Section 3 .

Drug-Likeness Profiling and Early ADME

Because the furan‑2‑carboxamide analog resides closer to Lipinski‑compliant space (cLogP ~4.4, TPSA ~73.6 Ų) than its benzamide analog (cLogP ~4.9, TPSA ~64.6 Ų), it serves as a better‑balanced starting point for assessing permeability, solubility, and metabolic stability in early‑stage drug discovery programs. Researchers focused on oral bioavailability should prioritize this compound for in vitro ADME assays [1].

Rapid-Start HTS with Guaranteed Stock

For screening groups operating under tight timelines, the confirmed in‑stock status and ≥95% purity of CAS 929452‑35‑7 reduce the risk of procurement delays. This compound can be deployed immediately into cytotoxicity, enzyme inhibition, or phenotypic screens, whereas several close analogs require custom synthesis with lead times that could postpone project milestones [2].

Application
Selection Property
Validation Focus
Chromenone SAR expansion
Ortho-ethoxy substitution pattern
Positional isomer effect on target interaction
Carboxamide bioisostere panel
Furan-2-carboxamide heterocycle
Heteroatom influence on bioactivity and metabolic profile
Early ADME profiling
Lower lipophilicity / higher TPSA profile
Permeability-solubility balance assessment
Accelerated HTS deployment
In-stock availability and ≥95% purity
Immediate use in enzymatic or cell-based screens
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